4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate
Description
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 3,4-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S/c1-16-8-13-21(14-17(16)2)26(22,23)25-20-11-9-19(10-12-20)24-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFCAVZCOEHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The sulfonate group can be reduced to form sulfinates or sulfides.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce quinones and sulfides, respectively .
Scientific Research Applications
4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate with structurally related sulfonate esters:
Spectroscopic and Analytical Data
- NMR Shifts: Target Compound: Aromatic protons adjacent to the benzyloxy group are expected to resonate downfield (δ ~7.0–7.5 ppm) due to electron donation, while methyl groups on the sulfonate ring would appear as singlets near δ 2.4–2.6 ppm. 4c: Methylsulfonyl substituent causes significant deshielding of adjacent protons (δ ~7.8–8.2 ppm) . 4d: Cyano group induces moderate deshielding (δ ~7.5–7.7 ppm) .
Mass Spectrometry :
Research Implications and Limitations
- Electronic Effects: Electron-donating substituents (e.g., benzyloxy) on the phenol ring decrease electrophilicity, while electron-withdrawing groups (e.g., methylsulfonyl, cyano) enhance reactivity in nucleophilic substitutions .
- Steric Effects: The 3,4-dimethyl substitution on the sulfonate ring impedes nucleophilic attack, making the target compound less reactive than monosubstituted analogs in SN2 reactions .
- Data Gaps : Direct experimental data (e.g., melting points, catalytic performance) for the target compound are absent in the provided evidence; comparisons rely on extrapolation from structural analogs.
Biological Activity
4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications in various research domains.
Chemical Structure and Synthesis
The compound features a benzyloxy group attached to a phenyl ring, which is further linked to a 3,4-dimethylbenzenesulfonate moiety. The synthesis typically involves the reaction of 4-(benzyloxy)phenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine at controlled temperatures (0-25°C) .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : It has shown promise as an inhibitor of certain enzymes relevant to neurodegenerative diseases.
The biological activity of this compound can be attributed to its structural features:
- Hydrogen Bonding : The benzyloxy group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Ionic Interactions : The sulfonate moiety facilitates ionic interactions with positively charged sites on enzymes or receptors .
Anticancer Activity
A study evaluated the anticancer properties of derivatives related to this compound. The results indicated that certain modifications enhance cytotoxicity against breast cancer cell lines. For instance, compounds with additional halogen substitutions exhibited increased potency compared to the parent compound .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Parent Compound | 12.5 | MCF-7 |
| Halogenated Derivative | 5.8 | MCF-7 |
Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of related compounds in models of Parkinson's disease. Notably, derivatives exhibiting MAO-B inhibitory activity demonstrated significant neuroprotection against oxidative stress .
| Compound | MAO-B Inhibition IC50 (µM) | Neuroprotection Efficacy |
|---|---|---|
| Compound 3h | 0.062 | High |
| Rasagiline | 0.095 | Moderate |
Applications in Drug Development
The unique properties of this compound make it a candidate for further development in drug formulations targeting cancer and neurodegenerative diseases. Its ability to modulate enzyme activity positions it as a potential lead in pharmacological research.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate, and how can purity be ensured?
- Methodology :
- Step 1 : React 4-(benzyloxy)phenol with 3,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).
- Step 2 : Purify the crude product using flash column chromatography (silica gel, gradient elution with hexane:ethyl acetate = 5:1 → 2:1). Yield typically ranges 60-75% .
- Purity Validation : Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water = 70:30, UV detection at 254 nm) .
Q. How can the solubility of this compound be improved for in vitro assays?
- Approach :
- Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
- Test solubility in phosphate-buffered saline (PBS) at pH 7.4 and 5.0 to mimic physiological and lysosomal conditions .
Q. What spectroscopic methods are reliable for structural confirmation?
- Recommended Techniques :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4–2.6 ppm) from the 3,4-dimethylbenzenesulfonate moiety .
- ESI-MS : Look for [M+H]+ ion at m/z 383.1 (calculated for C21H20O4S) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assay systems?
- Experimental Design :
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to cross-validate results.
- Control for metabolic stability by pre-incubating the compound with liver microsomes (e.g., human CYP450 enzymes) .
- Case Study : If anti-inflammatory activity is observed in RAW264.7 macrophages but not in primary monocytes, evaluate differences in uptake kinetics using LC-MS quantification of intracellular concentrations .
Q. What strategies can mitigate low yields during scale-up synthesis?
- Optimization Steps :
- Replace batch reactions with flow chemistry to improve heat transfer and mixing efficiency.
- Substitute K2CO3 with Cs2CO3 for higher reactivity in benzylation steps, reducing reaction time from 8 h to 3 h .
- Table 1 : Yield Comparison
| Method | Scale (mmol) | Yield (%) |
|---|---|---|
| Batch (K2CO3/DMF) | 10 | 61 |
| Flow (Cs2CO3/THF) | 50 | 78 |
Q. How to design experiments to probe structure-activity relationships (SAR) for sulfonate derivatives?
- SAR Workflow :
- Synthesize analogs with variations in substituents (e.g., 3,4-dichloro vs. 3,4-dimethyl groups) .
- Test analogs against target enzymes (e.g., COX-2 or tyrosinase) using kinetic assays (Km/Vmax analysis) .
- Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity in silico .
Q. What crystallographic techniques are suitable for confirming the solid-state structure?
- Protocol :
- Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3).
- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Compare bond lengths/angles with related sulfonates (e.g., 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate, PDB: 7T9X) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Root Cause Analysis :
- Check for protonation state errors in docking studies (e.g., sulfonate group ionization at physiological pH).
- Validate target engagement using cellular thermal shift assays (CETSA) .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
